Estradiol-17-phenylpropionate (CAS: 26443-03-8) is a highly lipophilic, long-acting ester prodrug of the endogenous estrogen 17β-estradiol. In pharmaceutical manufacturing and specialized research, it is primarily procured as an active pharmaceutical ingredient (API) for the formulation of sustained-release oil-depot injectables. By conjugating a phenylpropanoate moiety to the C17 position of the steroid backbone, the compound achieves a specific balance of high oil solubility and controlled enzymatic hydrolytic susceptibility [1]. This structural modification makes it a critical precursor for applications requiring a prolonged, steady-state release of estradiol over a 14- to 21-day period, contrasting sharply with the rapid absorption and clearance of unmodified estradiol [2].
Substituting Estradiol-17-phenylpropionate with unmodified estradiol or shorter-chain aliphatic esters (such as estradiol benzoate or estradiol valerate) fundamentally alters the pharmacokinetic and physical release profile of a formulation. Unmodified estradiol lacks the lipophilicity required to remain in an oil depot, resulting in rapid systemic absorption and a half-life measured in hours rather than weeks [1]. While estradiol valerate provides a moderate extension of activity, its straight-chain aliphatic ester lacks the steric hindrance of the phenylpropanoate group, leading to faster tissue esterase cleavage and a shorter overall duration of action [2]. For formulators targeting a precise 2-to-3-week sustained release curve—often achieved by blending a fast-acting ester with a slow-acting one—replacing the phenylpropionate ester with a generic long-chain analog disrupts both the oil-water partition coefficient and the enzymatic hydrolysis rate, leading to premature drug dumping or sub-therapeutic troughs [3].
The duration of action for injectable steroid esters is heavily dependent on their lipophilicity, which dictates how slowly the drug partitions from an oil vehicle into the aqueous interstitial fluid. Estradiol-17-phenylpropionate demonstrates a significantly higher calculated partition coefficient (XLogP3 ~ 6.5 to 7.1) compared to shorter esters [1]. In head-to-head comparisons, estradiol valerate exhibits a log P of approximately 5.6, while estradiol benzoate sits lower at 4.7 [2]. This enhanced lipophilicity ensures that Estradiol-17-phenylpropionate is retained much more strongly in standard oil vehicles (e.g., arachis or sesame oil), directly translating to a slower, more controlled release rate.
| Evidence Dimension | Calculated Partition Coefficient (Log P) |
| Target Compound Data | Log P ~ 6.5 - 7.1 |
| Comparator Or Baseline | Estradiol valerate (Log P ~ 5.6); Estradiol benzoate (Log P ~ 4.7) |
| Quantified Difference | 0.9 to 2.4 log unit increase in lipophilicity over standard comparators |
| Conditions | In silico XLogP3 modeling and experimental oil-water partitioning assays |
Formulators must select this specific ester when engineering long-acting depot injectables, as its high log P prevents the rapid drug release seen with valerate or benzoate.
Clinical and veterinary pharmacokinetic modeling demonstrates that the structural modifications of Estradiol-17-phenylpropionate extend its duration of action significantly beyond that of baseline estrogens. When administered in an intramuscular oil depot, formulations containing the phenylpropionate ester exhibit a slow release process with an effective terminal half-life of approximately 22 days [1]. In contrast, estradiol benzoate provides a rapid peak but is largely cleared within 3 to 5 days [2]. This makes the phenylpropionate ester uniquely suited for the 'sustained plateau' phase in biphasic combination injectables.
| Evidence Dimension | Terminal half-life / Duration of action (slow release phase) |
| Target Compound Data | ~22 days (slow release phase) |
| Comparator Or Baseline | Estradiol benzoate (3-5 days) |
| Quantified Difference | Greater than 4-fold extension in duration of action |
| Conditions | Intramuscular injection in oil vehicle |
Procurement of this specific ester is essential for reducing injection frequency in therapeutic or veterinary regimens from twice-weekly to once every 2-3 weeks.
Unlike straight-chain aliphatic esters (such as valerate or enanthate), Estradiol-17-phenylpropionate incorporates a bulky phenyl ring in its ester chain. This structural feature introduces steric hindrance, which modulates its susceptibility to cleavage by hepatic and tissue esterases [1]. While aliphatic esters can undergo rapid hydrolysis once they partition into the aqueous phase, the phenylpropanoate group provides a controlled, intermediate rate of enzymatic cleavage [2]. This prevents the burst effect of free estradiol in the systemic circulation, ensuring that the rate-limiting step of depot release is smoothly coupled with prodrug activation.
| Evidence Dimension | Enzymatic hydrolysis profile |
| Target Compound Data | Sterically hindered cleavage (phenyl ring) |
| Comparator Or Baseline | Un-hindered cleavage (straight-chain valerate) |
| Quantified Difference | Slower, more controlled conversion to active 17β-estradiol post-release |
| Conditions | In vivo tissue esterase interaction |
Buyers developing prodrugs that require strict avoidance of post-release concentration spikes should select the phenylpropionate ester over unhindered aliphatic alternatives.
Because of its high lipophilicity and ~22-day slow-release half-life, Estradiol-17-phenylpropionate is the ideal API for formulating combination injectables (often paired with the fast-acting estradiol benzoate). This specific pairing allows formulators to achieve an immediate therapeutic peak followed by a sustained plateau, a profile impossible to achieve with a single generic ester [1].
In laboratory animal models or veterinary applications requiring prolonged estrogenic exposure without the stress of frequent handling, this compound is selected over estradiol valerate. Its specific partition coefficient ensures reliable retention in standard oil vehicles, minimizing dosing frequency to once every 2 to 3 weeks [2].
Due to the steric hindrance provided by the phenyl ring, Estradiol-17-phenylpropionate serves as a critical benchmark material in pharmacological studies evaluating how bulky ester moieties influence tissue esterase cleavage rates compared to straight-chain aliphatic esters [2].
Irritant;Health Hazard